2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid
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Overview
Description
2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid is a chemical compound with the molecular formula C6H8N2O2 It is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Chloroacetic acid in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Uniqueness
2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group attached to the pyrazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Biological Activity
2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid, also known as a derivative of amino acids with a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its potential in anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with acetic acid derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold. For instance:
- Cell Lines Tested : The compound has shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and cervical cancer (HeLa) .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through the modulation of key apoptotic markers such as Bcl-2 and Bax. Research indicates that treatment with this compound can lead to cell cycle arrest at the G2/M phase and upregulation of pro-apoptotic genes .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 5.33 | Induction of apoptosis |
HepG2 | 3.46 | Cell cycle arrest at G2/M phase |
HeLa | 2.28 | Modulation of Bcl-2/Bax ratio |
Anti-inflammatory Activity
The pyrazole derivatives exhibit notable anti-inflammatory effects:
- Inhibition Studies : Compounds have been shown to inhibit TNF-alpha release in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .
- Molecular Targets : The inhibition of p38 MAPK signaling pathways has been recognized as a significant mechanism through which these compounds exert their anti-inflammatory effects .
Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial properties:
- Bacterial Strains Tested : The compound has demonstrated activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) require further investigation .
Case Studies
A recent study focused on the synthesis and biological evaluation of several pyrazole derivatives, including this compound. The results indicated that these compounds exhibited potent anticancer activity against multiple cell lines with minimal toxicity towards normal cells .
Another study explored the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions significantly enhanced anticancer activity while maintaining low toxicity profiles .
Properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-4-5(2-8-9)7-3-6(10)11/h2,4,7H,3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVQUHLPLYLVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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